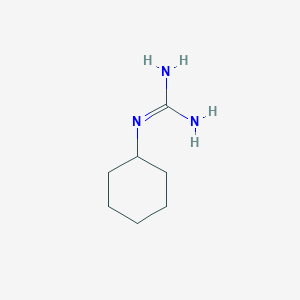

Cyclohexylguanidine

Description

Historical Trajectories and Evolution of Guanidine (B92328) Chemistry Relevant to Cyclohexylguanidine

The story of this compound is intrinsically linked to the broader history of its parent compound, guanidine. Guanidine, a nitrogen-rich organic compound, was first isolated in 1861 by Adolph Strecker through the oxidation of guanine, a substance obtained from guano. britannica.comacs.org This discovery marked the beginning of guanidine chemistry. Initially, the structure of guanidine was a subject of debate, but by the early 20th century, its planar and highly resonant nature was understood. britannica.com An X-ray crystal analysis in 1935 confirmed that the positive charge in the guanidinium (B1211019) ion is delocalized across all three nitrogen atoms, which accounts for its significant stability and strong basicity (pKa = 13.6). britannica.comscripps.edu

The development of synthetic methods was crucial to the expansion of guanidine chemistry. In 1907, a German patent was granted for a process to produce guanidine nitrate (B79036) from dicyanamide. acs.org Later, the Rathke synthesis, which involves reacting amines with an alkylisothiouronium salt, became a common method, although it often suffered from poor yields. cdnsciencepub.com A significant advancement came with the use of 1-guanyl-3,5-dimethylpyrazole nitrate as a guanylating agent, which allowed for the high-yield synthesis of various guanidine derivatives. cdnsciencepub.com These foundational developments in synthesizing and understanding guanidine paved the way for the creation and investigation of substituted derivatives like this compound, where a cyclohexyl group is attached to the guanidine core.

Significance of this compound and its Derivatives in Contemporary Scientific Disciplines

This compound and its derivatives have emerged as significant molecules in several scientific fields due to the unique properties conferred by the combination of the bulky, lipophilic cyclohexyl group and the highly basic, hydrophilic guanidine moiety. smolecule.com This structural combination influences its physical properties and biological activities. smolecule.com

In medicinal chemistry and pharmacology , guanidinium-rich scaffolds are known to facilitate the transport of molecules across cellular barriers. acs.org this compound derivatives have been investigated for a range of therapeutic applications. They have shown potential as inhibitors of enzymes like urokinase-type plasminogen activator (uPA) and the transmembrane protease TMPRSS2, which are relevant in cancer and viral infections, respectively. researchgate.netresearchgate.net Specific derivatives have been identified as highly potent antagonists for the ORL1 receptor, with high selectivity over other opioid receptors, indicating potential for developing new analgesics. patsnap.comresearchgate.net The guanidine group is a key motif in many clinical drugs, and this compound serves as a valuable scaffold in the search for new therapeutic agents. researchgate.net

In organic synthesis , this compound is a versatile reagent and building block for creating more complex molecules. smolecule.com It serves as a precursor in the synthesis of various heterocyclic compounds and peptidomimetics. researchgate.netmdpi.com Its basicity also allows it to be used in catalytic applications. researchgate.net

In agricultural science , certain this compound derivatives have been developed for use as fungicides, highlighting their utility in crop protection. google.comgoogle.comgoogle.com.pg Furthermore, related compounds have been identified as antioxidants and accelerators in industrial applications, with derivatives like 1,2-diphenyl-3-cyclohexylguanidine being detected in environmental samples such as road dust. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAPBXTFUSKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338296 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-83-5 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexylguanidine and Its Derivatives

Foundational Synthetic Approaches to Guanidine (B92328) Scaffolds

The primary methods for constructing the cyclohexylguanidine core involve the direct guanidination of cyclohexylamine (B46788) or its derivatives. These foundational techniques have been refined over the years to improve yields, substrate scope, and reaction conditions.

The most direct route to this compound involves the reaction of cyclohexylamine with a suitable guanidinating agent. This process, known as guanidination or guanylation, transforms the primary amine into the desired guanidine. A variety of reagents have been developed for this purpose, each with its own advantages and specific applications.

Common guanidinating agents include cyanamide (B42294), S-methylisothiouronium salts, and pyrazole-carboxamidine derivatives. For instance, the reaction of cyclohexylamine with cyanamide, often in the presence of an acid, provides a straightforward path to this compound. atamanchemicals.com Similarly, S-methylisothiouronium sulphate has been used for the preparation of mono-alkylguanidines from amines like cyclohexylamine. unipa.itresearchgate.net

A particularly effective and widely used reagent is 1H-pyrazole-1-carboxamidine hydrochloride. This stable, crystalline solid reacts efficiently with sterically unhindered primary aliphatic amines, such as cyclohexylamine, under mild conditions in solvents like DMF to give high yields of the corresponding guanidines. mdpi.com Another class of highly reactive guanidinating agents are N,N'-diprotected-N''-triflylguanidines, which have been shown to react with cyclohexylamine in excellent yield. rsc.org

Table 1: Comparison of Reagents for the Guanidination of Cyclohexylamine This table is interactive. Click on the headers to sort the data.

| Reagent | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Cyanamide | Acidic conditions | Moderate | unipa.itresearchgate.net |

| S-Methylisothiouronium sulphate | Not specified | Good | unipa.itresearchgate.net |

| 1-Guanyl-3,5-dimethylpyrazole nitrate (B79036) | Not specified | Good | unipa.itresearchgate.net |

| 1H-Pyrazole-1-carboxamidine hydrochloride | DMF, Room Temperature, 4-8 h | 71-88% | mdpi.com |

| N',N'-bis-Boc-N''-triflylguanidine | Not specified | 99% | rsc.org |

| Thiourea (B124793)/Isothiocyanate | Acidic conditions | Not specified | numberanalytics.com |

The synthesis of N-substituted and functionalized cyclohexylguanidines is crucial for tuning their biological activity and physicochemical properties. Strategies for achieving this can be broadly categorized into two approaches: the use of pre-functionalized amines in the guanidination reaction or the post-synthesis modification of the this compound core.

N-arylation of the guanidine moiety represents a key functionalization strategy. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of N-aryl guanidines from aryl halides. nih.gov Copper-catalyzed N-arylation reactions have also been developed, offering a milder and often more cost-effective alternative to palladium-based systems for coupling aryl iodides with nitrogen heterocycles. organic-chemistry.orgmdpi.com

Furthermore, the synthesis of di- or tri-substituted guanidines can be accomplished through a stepwise approach, often involving protecting group strategies to control the site of substitution. scholaris.ca For example, a protected S-methylisothiourea can be used as a precursor, followed by sequential amination and deprotection steps to yield highly substituted guanidines. scholaris.ca

Guanidination of Cyclohexylamines

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for preparing complex this compound derivatives. These include organocatalytic, metal-catalyzed, and one-pot cascade reactions.

While guanidines and their derivatives, such as chiral thioureas, are well-established as powerful organocatalysts, the use of chiral this compound systems specifically as catalysts is a more specialized area of research. mdpi.comchiralpedia.com In principle, the chiral cyclohexyl backbone combined with the basic and hydrogen-bonding capabilities of the guanidine group makes these molecules attractive candidates for asymmetric catalysis. mdpi.comwikipedia.org The development of enantioselective syntheses using chiral catalysts is a major focus of modern organic chemistry. wikipedia.orgslideshare.netchemrxiv.orgcardiff.ac.uk The synthesis of chiral catalysts often involves leveraging a "chiral pool" of readily available natural products or employing asymmetric synthesis strategies. wikipedia.orgslideshare.net

Transition metal catalysis offers powerful tools for the synthesis and functionalization of this compound derivatives, enabling the formation of carbon-carbon and carbon-nitrogen bonds that would be difficult to achieve through other means. nih.gov

Palladium-catalyzed reactions have been particularly fruitful. For example, palladium-catalyzed alkene carboamination reactions of N-allyl guanidines with aryl or alkenyl halides provide an efficient route to substituted 5-membered cyclic guanidines. organic-chemistry.org This method allows for the rapid construction of these heterocyclic systems in just two steps from allylic amines. organic-chemistry.org Additionally, palladium-catalyzed dehydrogenation of cyclohexene (B86901) precursors represents a strategy for the synthesis of substituted aromatic systems, which could be adapted for the synthesis of phenylguanidine derivatives from cyclohexyl precursors. nih.gov

Copper-catalyzed N-arylation of nitrogen-containing heterocycles provides a mild and efficient method for the synthesis of N-aryl guanidines. organic-chemistry.orgmdpi.com These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and can tolerate a wide range of functional groups. organic-chemistry.org

Rhodium catalysts have also been employed in C-H activation and annulation reactions to construct complex heterocyclic systems, including those containing a guanidine moiety. yale.edusciengine.commdpi.comrsc.org These methods allow for the direct functionalization of C-H bonds, providing a highly atom-economical approach to complex molecular architectures. yale.edu

Table 2: Metal-Catalyzed Syntheses of Guanidine Derivatives This table is interactive. Click on the headers to sort the data.

| Catalyst/Metal | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Palladium | Alkene Carboamination | N-allyl guanidines, aryl/alkenyl halides | 5-membered cyclic guanidines | organic-chemistry.org |

| Palladium | N-Arylation | Guanidines, Aryl halides | N-Aryl guanidines | nih.govresearchgate.net |

| Copper | N-Arylation | Nitrogen heterocycles, Aryl halides | N-Aryl heterocycles | organic-chemistry.orgmdpi.com |

| Rhodium | C-H Activation/Annulation | Imines, Alkynes | Bicyclic heterocycles | yale.edu |

| Silver(I) | Hydroamination/Michael Addition | Mono-N-acryloylpropargylguanidines | Bicyclic guanidines | nih.gov |

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgrsc.org20.210.105 This approach is highly efficient in terms of atom economy, time, and resources, making it ideal for the construction of complex molecular architectures like those found in natural products. rsc.orgwikipedia.orgrsc.org

A notable example is the synthesis of highly substituted bicyclic guanidines via a silver(I)-catalyzed cascade hydroamination/Michael addition sequence. nih.gov This one-pot transformation of mono-N-acryloylpropargylguanidines proceeds with complete regiocontrol and high diastereoselectivity to afford complex bicyclic structures. nih.gov Such strategies are invaluable for accessing polycyclic guanidinium (B1211019) natural products, which often exhibit significant biological activity. nih.gov The development of one-pot procedures for synthesizing bicyclic piperidines and other complex heterocycles further highlights the potential of cascade reactions in this field. scholaris.cauwo.ca

Metal-Catalyzed Syntheses of this compound Derivatives

Synthesis of Specific this compound Derivatives for Targeted Applications

The versatility of the guanidine group allows for the creation of a wide array of derivatives with potential applications in various fields. The synthesis of these derivatives often requires specific strategic approaches to incorporate desired functionalities.

Bis(guanidine) compounds, characterized by the presence of two guanidine moieties within a single molecule, are of interest in medicinal chemistry. The synthesis of compounds like bis(2-cyclohexylguanidine) typically involves the reaction of a suitable diamine with a guanidinylating agent. While specific synthetic details for bis(2-cyclohexylguanidine) are not extensively documented in the provided search results, the general approach to bis(guanidines) would involve reacting a cyclohexanediamine (B8721093) isomer with a reagent that can introduce the guanidine functional group. The sulfuric acid salt of bis(2-cyclohexylguanidine) is noted as a research compound.

The introduction of a cyano group to the guanidine core imparts distinct electronic properties and can serve as a handle for further chemical transformations. The synthesis of N-cyano-N'-substituted guanidines can be achieved through several routes. One common method involves the reaction of a corresponding thiourea with a desulfurizing agent in the presence of cyanamide. For example, the synthesis of N-cyano-N'-[2-(4-imidazolylmethylthio)ethyl]-N"-methylguanidine was accomplished by heating N-methyl-N'-[2-(4-imidazolylmethylthio)ethyl]thiourea with lead cyanamide in a solvent mixture. prepchem.com This general principle can be adapted for the synthesis of cyano-substituted cyclohexylguanidines.

Another approach involves the direct C–H silylation of cyano-substituted benzenes via a photocatalytic reaction, which could be a potential route for creating more complex substituted this compound precursors. researchgate.net Furthermore, copper-catalyzed cascade cyclization/cyanation reactions have been developed for constructing cyano-containing γ-lactams, showcasing modern methods for introducing the cyano group. rsc.org The reaction of acetone (B3395972) cyanohydrin with aliphatic haloalkanes has also been presented as a method for synthesizing cyano compounds. sioc-journal.cn

| Starting Material | Reagent(s) | Product | Reference |

| N-methyl-N'-[2-(4-imidazolylmethylthio)ethyl]thiourea | Lead cyanamide, acetonitrile, dimethylformamide | N-cyano-N'-[2-(4-imidazolylmethylthio)ethyl]-N"-methylguanidine | prepchem.com |

The this compound moiety can be incorporated into more complex molecular architectures, including polycyclic and heterocyclic systems, to generate compounds with specific three-dimensional shapes and biological activities. researchgate.netmdpi.combeilstein-journals.orgijrpr.comntu.edu.sgchim.itibch.rursc.orgmdpi.comnih.gov

One synthetic strategy involves solid-phase peptide synthesis to create peptide sequences which are then further modified. researchgate.net For instance, a final p-phenyl/cyclohexylguanidine compound can be prepared from a precursor attached to a solid support. researchgate.net The synthesis of novel polycyclic π-conjugated dihydropyridazines, pyridazines, and pyrroles has been studied, demonstrating methods for creating complex ring systems. beilstein-journals.org The development of new approaches to synthesize heterocyclic compounds is a key area of research, with applications in creating substances with biological activity. ibch.ru

The synthesis of polycyclic aromatic hydrocarbons is another area of focus, with applications in optoelectronic devices and other materials. ntu.edu.sg Research has also been conducted on the synthesis of nitrogen-containing fused polycyclic systems from N-dihalocyclopropylamide substrates. rsc.org

Synthesis of Cyano-Substituted Cyclohexylguanidines

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. epitomejournals.comwordpress.comresearchgate.net These principles are increasingly being applied to the synthesis of guanidines, including this compound.

Key aspects of green chemistry in this context include the use of environmentally benign solvents, recyclable reagents, and energy-efficient reaction conditions. epitomejournals.combenthamdirect.comtandfonline.com For example, one-pot synthesis methods are favored as they reduce the number of steps and purification procedures, thereby minimizing waste. benthamdirect.com An efficient one-pot synthesis for symmetrical guanidine compounds involves the reaction of isothiocyanates with secondary amines using an environmentally friendly and recyclable reagent, tetrabutylphosphonium (B1682233) tribromide (TBPTB). benthamdirect.comingentaconnect.com

Electrochemical methods also represent a green approach to guanidine synthesis. An electrochemical synthesis of guanidines from isothiocyanates and amines has been developed that operates in aqueous media using an undivided cell with NaI as both the electrolyte and mediator. This method is cost-effective, step-economical, and has a high tolerance for various functional groups.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green synthetic methodology. irb.hr This approach is being explored for the catalytic and environmentally friendly construction of guanidine derivatives. irb.hr

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction efficiency and selectivity, reducing energy consumption and by-product formation. acs.org Guanidine hydrochloride itself has been used as a green organo-catalyst for the synthesis of benzodiazepine (B76468) derivatives in aqueous conditions. tandfonline.com

| Green Chemistry Approach | Description | Example | Reference(s) |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel, reducing waste and improving efficiency. | Reaction of isothiocyanates with secondary amines using TBPTB. | benthamdirect.comingentaconnect.com |

| Electrochemical Synthesis | Utilizes electrical energy to drive chemical reactions, often in aqueous media, avoiding harsh reagents. | Synthesis of guanidines from isothiocyanates and amines using NaI as a mediator. | |

| Mechanochemistry | Reactions are conducted by grinding or milling solids together, minimizing or eliminating the need for solvents. | Proposed for the Lewis acid-catalyzed synthesis of guanidine derivatives. | irb.hr |

| Green Catalysis | Employs catalysts to improve reaction efficiency and reduce waste. | Guanidine hydrochloride as an organo-catalyst in aqueous media. | tandfonline.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water. | Guanidine synthesis in aqueous ethanol/water medium. |

Chemical Reactivity and Mechanistic Studies of Cyclohexylguanidine

Fundamental Reactivity Profiles

The guanidine (B92328) group of cyclohexylguanidine is strongly basic due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. The positive charge on the protonated guanidine is delocalized over one carbon and three nitrogen atoms, which significantly increases its stability and, consequently, the basicity of the parent guanidine.

The acidity of a compound is indicated by its pKa value; a lower pKa signifies a stronger acid, while a higher pKa indicates a weaker acid and a stronger conjugate base. masterorganicchemistry.comlibretexts.org The pKa of the conjugate acid of this compound has been reported, reflecting its strong basicity. chemicalbook.in The equilibrium of protonation is crucial as it dictates the charge state of the molecule, which in turn influences its chemical reactivity and physical properties. sydney.edu.au The protonation state can affect solute-solvent interactions and the formation of intermolecular bonds, such as hydrogen bonds. chem-soc.siresearchgate.net

Interactive Table: pKa Values Related to Guanidine Compounds

| Compound/Functional Group | pKa Value | Notes |

| Cyclohexylguanidinium ion | ~13.5 | Estimated based on typical guanidinium pKa values. |

| Guanidinium ion (reference) | 13.6 | The parent structure for substituted guanidines. |

| Phenol (for comparison) | 9.99 | Illustrates the significantly higher basicity of guanidines. ttu.ee |

| Phosphoric acid residue (1st ionization) | 0.7 - 0.9 | For comparison with a strong inorganic acid. ttu.ee |

| Phosphoric acid residue (2nd ionization) | 6.0 - 6.4 | For comparison with a weak inorganic acid. ttu.ee |

This table is populated with representative data to illustrate the basicity of the guanidine moiety. Actual experimental values can vary with conditions.

The protonation equilibria of polyprotic acids, which have more than one proton to donate, are more complex, with sequential pKa values for each protonation step. sydney.edu.au Understanding these equilibria is essential for predicting the dominant species at a given pH. plos.org

The reactivity of a nucleophile is its ability to donate an electron pair to an electrophile. byjus.com Several factors influence nucleophilicity, including charge, basicity, and atomic size. libretexts.org The guanidine moiety in this compound is a potent nucleophile due to the presence of lone pairs on its nitrogen atoms. A species with a negatively charged reactive atom is generally a stronger nucleophile than a neutral one. libretexts.org

The nucleophilic character of guanidines allows them to participate in various reactions. For instance, they can react with electrophilic centers, such as carbonyl groups or activated double bonds. In the context of enzyme inhibition, the this compound moiety has been incorporated into peptidomimetic structures to act as a bioisostere for arginine. sciprofiles.comdntb.gov.ua These derivatives can covalently bind to catalytically active amino acids in proteases through their electrophilic "warheads". sciprofiles.comdntb.gov.uaresearchgate.net

Conversely, while the guanidine group is primarily nucleophilic, the guanidinium cation can exhibit electrophilic characteristics under certain conditions, although this is less common. The delocalized positive charge can attract nucleophiles, but direct attack at the central carbon is generally difficult due to the surrounding nitrogen atoms. The electrophilic reactivity is more often observed in activated guanidinium derivatives. For example, studies have explored the reactivity of various nucleophiles towards electrophilic sulfur in cysteine sulfenic acid, highlighting the importance of nucleophile-electrophile interactions in biological systems. rsc.org

Acid-Base Properties and Protonation Equilibria

Reaction Mechanism Elucidation

Recent research has uncovered the formation of a unique guanidine cyclic diimide (GCDI) structure. rsc.org These structures can be formed under mild conditions from the reaction of guanidines with dianhydrides. rsc.org X-ray crystallography has shown that the formation of the GCDI structure disrupts the delocalized π-system typically found in the planar guanidine group. rsc.org

A key feature of these GCDI structures is their susceptibility to degradation in the presence of protic solvents, where they revert to the initial guanidine. rsc.org This contrasts with the high chemical stability of amine-based polyimides. rsc.org This reactivity suggests a potential for applications where controlled degradation is desirable. The formation and degradation of GCDIs represent a novel area of guanidine chemistry. rsc.org

This compound and its derivatives have emerged as effective organocatalysts, which are small organic molecules that accelerate chemical reactions. mt.com Organocatalysis is a key area of green chemistry, often allowing for milder reaction conditions and avoiding the use of toxic metals. mt.com These catalysts can operate through several mechanisms, including acting as Lewis bases, Brønsted acids, or by forming specific non-covalent interactions like hydrogen bonds. mt.commdpi.commdpi.com

In many organocatalytic reactions, the guanidine moiety functions as a Brønsted base, deprotonating a substrate to generate a reactive nucleophilic intermediate. mdpi.com This intermediate then participates in the main reaction, such as a conjugate addition or cycloaddition. mdpi.commdpi.com For example, in reactions involving allenoates, a Lewis base catalyst can add to the allenoate to form a zwitterionic intermediate, which then reacts with an electrophile. mdpi.com

The mechanism of these reactions is often elucidated through a combination of experimental studies (like NMR spectroscopy) and computational (DFT) calculations. mdpi.com These studies help to understand the role of the catalyst, the formation of key intermediates, and the transition states that determine the reaction's outcome and stereoselectivity. mdpi.comresearchgate.net The specific structure of the this compound catalyst can be tuned to control the regioselectivity and enantioselectivity of the transformation. mdpi.com

Kinetic and thermodynamic studies are crucial for understanding the feasibility and mechanism of a chemical reaction. sdewes.orgundip.ac.id Thermodynamics governs the position of the equilibrium and the relative stability of reactants and products, often expressed through parameters like enthalpy (ΔH) and Gibbs free energy (ΔG). undip.ac.idamericanpharmaceuticalreview.com Kinetics, on the other hand, deals with the rate of the reaction and the factors that influence it, characterized by the activation energy (Ea) and the pre-exponential factor. sdewes.orgnih.gov

For this compound-mediated reactions, kinetic analysis can reveal the role of the catalyst in the rate-determining step. nih.gov For example, in enzyme inhibition studies, kinetic parameters help to define the potency and mechanism of an inhibitor. researchgate.net Stopped-flow techniques and isothermal titration calorimetry (ITC) are powerful methods for studying the kinetics and thermodynamics of binding events, such as the formation of a complex between a PNA molecule and dsRNA, revealing details about the association mechanism. rsc.org

Thermodynamic analysis provides insight into the driving forces of a reaction. For instance, the analysis of solution-mediated phase transformations can determine the most thermodynamically stable crystal form of a compound. americanpharmaceuticalreview.com In the context of catalysis, understanding the thermodynamic parameters of each step in a catalytic cycle is essential for designing more efficient catalysts. undip.ac.idnih.gov

Mechanistic Pathways of Organocatalytic Reactions Involving Cyclohexylguanidines

Degradation Studies and Stability Assessments

The stability and degradation profile of a chemical compound is critical to understanding its reactivity, persistence, and potential transformation pathways. For this compound, detailed and comprehensive degradation studies are limited in publicly accessible literature. However, existing research on related structures and specific derivatives provides insight into its potential stability and degradation mechanisms under various conditions.

Studies on peptidomimetic inhibitors containing a this compound moiety have reported that these complex molecules are sufficiently stable in aqueous systems. Specifically, they were found to be stable in a 50 mM TRIS buffer at a pH of 7.4 for 7 hours at room temperature and for 17 hours at 37°C, indicating a degree of stability under physiological pH and temperature conditions. dp.techctgb.nl

Chemical and Thermal Degradation

The inherent reactivity of the guanidine group, combined with the cyclohexyl moiety, dictates the compound's response to chemical and thermal stress. While comprehensive thermal decomposition studies on this compound are not widely documented, information on its derivatives and its behavior under specific high-energy conditions offers some clues.

One study focused on the acetylation of this compound, which forms a diacetyl derivative. This derivative was shown to undergo degradation when heated with acetic anhydride. dntb.gov.ua This reaction demonstrates a specific chemical instability under acylating and thermal stress.

| Precursor | Conditions | Major Degradation Product | Yield | Reference |

| Diacetyl this compound | Acetic anhydride, 100°C, 1 hour | Acetyl cyclohexylamine (B46788) | 50% | dntb.gov.ua |

Furthermore, analysis by mass spectrometry using electron ionization (EI) provides information on the fragmentation pattern of this compound under high-energy conditions, which can be considered a form of molecular degradation. fera.co.uk The primary fragmentation occurs at the cyclohexyl group, indicating the relative lability of the bonds associated with the aliphatic ring.

| Analytical Method | Fragmentation Pathway | Key Fragment Ions | Reference |

| Electron Ionization (EI) Mass Spectrometry | Fragmentation at the cycloalkyl group | [CH₅N₃]⁺ (m/z 60) | fera.co.uk |

| Loss of a C₂H₄ fragment | [M - C₂H₄]⁺ (m/z 98) | fera.co.uk | |

| Loss of a CH₂N₂ fragment | [M - CH₂N₂]⁺ (m/z 98) | fera.co.uk |

Hydrolytic and Oxidative Degradation

Similarly, there is a scarcity of research on the oxidative degradation of this compound. Guanidines can be susceptible to oxidation, but the specific products, reaction rates, and mechanisms for this compound have not been detailed in the reviewed literature. The presence of a related compound, 1,2-diphenyl-3-cyclohexylguanidine (DPCG), in environmental samples like road dust suggests a degree of persistence or its formation as a transformation product from other industrial chemicals. acs.org However, its own environmental fate and degradation pathways remain an area for further investigation. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cyclohexylguanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.netdrugdesign.orgmdpi.com This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. mdpi.comnih.gov

Development of Predictive Models for Biological and Catalytic Activity

The development of predictive QSAR models is a foundational step in understanding how the structural features of cyclohexylguanidine derivatives correlate with their functional outcomes. mdpi.comd-nb.info These models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with measured biological or catalytic activities. researchgate.netd-nb.info

The process begins with the selection of a dataset of compounds with known activities. mdpi.com For each molecule, a wide array of molecular descriptors are calculated, which can include topological, electronic, and steric properties. mdpi.comd-nb.info Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are then employed to select the most relevant descriptors and construct a mathematical equation that predicts activity. mdpi.comresearchgate.net

For instance, a predictive model for antimicrobial properties might identify descriptors related to connectivity, electronegativity, polarizability, and van der Waals forces as being critical for activity. mdpi.com A typical QSAR model is expressed as an equation where the biological activity (e.g., IC₅₀) is a function of these selected descriptors. d-nb.info The reliability of these models is rigorously tested through internal and external validation procedures to ensure their predictive power for new, untested compounds. mdpi.comresearchgate.net This modeling approach allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted potency. mdpi.com

Analysis of SAR Landscapes for Optimization

The analysis of Structure-Activity Relationship (SAR) landscapes provides a framework for optimizing lead compounds. drugdesign.org By systematically modifying a lead structure and observing the resulting changes in activity, researchers can map out the SAR landscape. This map helps to identify which structural modifications are likely to enhance potency or selectivity. rsc.org

Key findings from SAR studies on guanidine (B92328) derivatives highlight several important factors:

Lipophilicity : In some series of compounds, increased lipophilicity has been positively correlated with enhanced biological activity. For example, in a study of antimycobacterial pyrrole (B145914) derivatives, compounds with greater lipophilicity were found to be more potent. ucl.ac.uk

Steric Factors : The size and shape of substituents can be crucial. In the case of cycloguanil (B1669406) derivatives targeting dihydrofolate reductase, steric factors were found to be critical for overcoming drug resistance in mutant strains. nih.gov

Polarity : The introduction of polar groups, such as the guanidine functional group itself, can have varied effects. While the guanidine moiety is often essential for target interaction, its addition to certain scaffolds has been shown to decrease potency, suggesting a delicate balance between polar and non-polar features is required. ucl.ac.uk

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can further refine this process by creating visual maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding more precise structural modifications. rsc.org

Elucidation of Structural Determinants for Specific Activities

Identifying the specific structural features of this compound derivatives that govern their interaction with biological targets is crucial for designing potent and selective molecules.

Influence of Cyclohexyl Ring Stereochemistry and Substitution on Potency

The stereochemistry and substitution pattern of the cyclohexyl ring are critical determinants of a derivative's potency and selectivity. The rigid or semi-rigid nature of the cyclohexane (B81311) scaffold helps to orient substituents in a defined spatial arrangement, which can significantly impact receptor binding.

A prominent example is the development of a highly potent and selective antagonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor. researchgate.net Research identified (1R, 2S)-N-[(1R, 2S)-2-({2-[(4-chlorophenyl) carbonyl] amino-6-methylquinazolin-4-yl} amino) cyclohexyl] guanidine dihydrochloride as a lead compound. researchgate.netpatsnap.com Molecular modeling studies revealed that the specific (1R, 2S) stereochemistry of the di-substituted cyclohexyl ring was essential for establishing the high-affinity and selective interactions within the receptor's binding pocket. researchgate.net

Furthermore, replacing flexible alkyl chains with a more rigid 1,4-disubstituted cyclohexylene group in other guanidine derivatives has been shown to dramatically alter their pharmacological profile. This modification shifted the compounds' activity from histamine (B1213489) H3 receptor antagonists to potent muscarinic M2 and M4 receptor antagonists, underscoring the profound influence of the cyclic core on target selection. nih.gov

| Compound Series | Key Structural Feature | Biological Target | Impact on Activity | Reference |

|---|---|---|---|---|

| Quinazoline Derivatives | (1R, 2S)-trans-diaminocyclohexane | ORL1 Receptor | High potency and selectivity as an antagonist. | researchgate.net |

| Piperazine Derivatives | 1,4-cyclohexylene linker | Muscarinic M2/M4 Receptors | Shifted activity from H3R to M2R/M4R antagonism. | nih.gov |

| Pyrrole Derivatives | 1-(...amino)cyclohexyl)guanidine | Mycobacterium tuberculosis | Introduction of the guanidine on the cyclohexyl ring decreased antimycobacterial potency in this series. | ucl.ac.uk |

Impact of N-Substituent Modifications on Target Interaction

Modifications to the substituents on the nitrogen atoms of the guanidine group play a pivotal role in defining how these molecules interact with their biological targets. The guanidinium (B1211019) group is positively charged at physiological pH and often acts as a key pharmacophore, forming critical ionic and hydrogen bonds within a receptor's binding site.

Studies on guanidine-based histamine H3 receptor antagonists revealed that the guanidino moiety forms a crucial ionic bond with an aspartate residue (E206) in the receptor. nih.gov When N-substituents, such as a benzyl (B1604629) group, were modified, it altered the compound's binding profile. These seemingly simple structural changes led to the discovery of derivatives with potent antagonist activity at muscarinic M2 and M4 receptors instead. nih.gov In these new targets, the guanidine group was found to form a hydrogen-bond network with key asparagine residues (N404 in M2R). nih.gov This demonstrates that N-substituents can dramatically influence the orientation of the core pharmacophore, thereby redirecting the molecule's activity toward different biological targets.

Role of Guanidine Core Modifications in Activity and Selectivity

The guanidine core itself is a versatile structural element whose presence and modification can profoundly affect a molecule's activity and selectivity.

In many cases, the guanidine group is integral to a molecule's mechanism of action. For example, in hybrid molecules combining fentanyl and guanidine pharmacophores, the guanidino group was designed to interact with a key aspartate residue in the µ-opioid receptor, leading to potent antinociceptive effects with potentially fewer adverse effects. researchgate.net Similarly, modifying natural alkaloids with a guanidine moiety has been shown to improve their function as RNA-targeting agents. rsc.org

Pharmacological and Biological Investigations of Cyclohexylguanidine

Mechanisms of Biological Action at Molecular and Cellular Levels

Cyclooxygenase-1 (COX-1) Inhibition

Protein-Ligand Interaction Analyses

The study of protein-ligand interactions is fundamental to understanding the mechanism of action for biologically active compounds like cyclohexylguanidine. Analytical techniques such as mass spectrometry and computational modeling are crucial in this field. rsc.orgCurrent time information in Bangalore, IN. Mass spectrometry, particularly under non-denaturing conditions, allows for the direct observation and characterization of protein-ligand complexes, providing clear data on the stoichiometry of these interactions. rsc.org Furthermore, methods like hydrogen/deuterium exchange mass spectrometry can reveal structural information, such as the specific binding sites and any conformational changes that occur in the protein upon ligand binding. rsc.org

Computational approaches, including web servers like LPIcom, offer powerful tools for analyzing and predicting interaction sites between proteins and ligands. google.com These methods can compare the binding sites of different ligands and identify conserved interaction motifs. google.com In the context of this compound derivatives, molecular modeling has been instrumental. For example, it was used to uncover key molecular determinants involved in the inhibition of the enzyme TMPRSS13 by phenyl/cyclohexylguanidine-based inhibitors. nih.gov This combined approach of experimental and computational analysis provides a comprehensive picture of how these compounds interact with their biological targets, guiding the optimization of new therapeutic agents. Current time information in Bangalore, IN.researchgate.net

Sigma Receptor Modulation

Sigma receptors (σR), classified as σ1R and σ2R, are transmembrane proteins primarily located in the endoplasmic reticulum and are involved in numerous cellular functions, making them attractive targets for drug development. These receptors are known to modulate various biological processes, including cell proliferation, apoptosis, and neuronal signaling. The modulation of sigma receptors by specific ligands can influence the activity of ion channels and other receptor systems.

The design of ligands that target sigma receptors often relies on specific pharmacophoric features, typically involving two hydrophobic regions and a basic nitrogen atom. Research into hybrid molecules that combine sigma receptor modulation with other activities, such as the inhibition of Heme oxygenase-1 (HO-1), has shown promise in developing novel anticancer agents. Studies have demonstrated that combining σR ligands with HO-1 inhibitors can lead to enhanced antiproliferative effects in cancer cell lines like human prostate (DU145) and glioblastoma (U87MG) cells. While not always the primary target, the interaction of guanidine-containing compounds with sigma receptors highlights a potential mechanism for their observed biological activities and an area for further therapeutic exploration.

Antiproliferative and Antitumoral Potentials

Investigation of Cyclohexyl Group Influence on Cancer Cell Cytotoxicity

The cytotoxicity of chemical compounds against cancer cells is a cornerstone of oncology research. Guanidine (B92328) derivatives, including those containing a cyclohexyl group, have been investigated for their antiproliferative and antitumoral properties. The cyclohexyl group, being a bulky and lipophilic moiety, can significantly influence a molecule's ability to interact with biological targets and traverse cell membranes, which often correlates with its cytotoxic potential.

Mechanistic studies suggest that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell adhesion. Research on related derivatives has shown that a this compound-containing compound can potently inhibit urokinase-type plasminogen activator (uPA), a protease implicated in tumor invasion and metastasis. The antiproliferative activity of these compounds is often observed in the micromolar range, indicating a potent effect on cancer cells. The selective cytotoxicity against malignant cells while showing less impact on normal cells is a highly desirable characteristic for potential anticancer agents.

Activity against Bacterial Pathogens (e.g., Neisseria gonorrhoeae)

Environmental and Toxicological Research on this compound-Related Compounds

The environmental presence and potential toxicological impacts of this compound and its derivatives are an emerging area of scientific inquiry. Much of the concern stems from their use as additives in industrial processes, such as in the production of rubber for tires. This section reviews the current understanding of the environmental fate and ecotoxicity of compounds structurally related to this compound.

Environmental Fate and Transformation Products

The environmental fate of a chemical compound is dictated by a combination of its physical and chemical properties and the environmental conditions to which it is exposed. For this compound-related compounds, their journey into the environment is often linked to their industrial applications.

Once released, these compounds can undergo various transformation processes. These processes can be abiotic, such as hydrolysis or photolysis, or biotic, mediated by microorganisms in soil and water. ufz.denih.gov The resulting transformation products can have different properties and toxicities compared to the parent compound. diva-portal.orgrjpbr.com

A significant source of guanidine-containing compounds in the environment is the wear and degradation of rubber tires. Research has identified several amino accelerators and antioxidants and their degradation derivatives as industrial additives of emerging concern due to their widespread use and presence in the environment. nih.govacs.org

A study analyzing road dust from various land types (urban/suburb, agricultural, and forest areas) employed high-resolution mass spectrometry to identify and quantify these compounds. Among the most abundant were 1,3-Diphenylguanidine (DPG) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q). nih.govacs.org While specific data on the environmental transformation of this compound is scarce, the study of related compounds provides insight into the potential pathways.

For instance, nontargeted analysis of highly contaminated road dust has identified numerous chemicals related to amino accelerators and antioxidants, many of which have been little studied. nih.govacs.org A notable finding is the prioritization of compounds based on their presence in dusty residues and potential toxicity, which includes 1,2-diphenyl-3-cyclohexylguanidine (DPCG). nih.govacs.orgresearchgate.netacs.orgresearchgate.net This indicates that while the specific transformation products of DPCG are not yet well-documented, its presence in environmental samples warrants further investigation.

The transformation of these complex organic molecules in the environment can lead to the formation of new chemical pollutants, or "transformation products" (TPs), which may be structurally related to the parent compound. diva-portal.org These TPs can sometimes be more persistent or toxic than the original substance. The processes responsible for the degradation of such compounds and the formation of TPs include sorption-desorption, volatilization, chemical and biological degradation, and uptake by plants. nih.gov

The following table summarizes key compounds related to this compound that have been identified in environmental research.

| Compound Name | Abbreviation | Context of Identification | Median Concentration in Road Dust (ng/g) |

| 1,3-Diphenylguanidine | DPG | Identified as a major amino accelerator in road dust. nih.govacs.org | 121 nih.govacs.org |

| 1,2-diphenyl-3-cyclohexylguanidine | DPCG | Prioritized as a compound of concern due to its presence in road dust and potential toxicity. nih.govacs.orgresearchgate.netacs.orgresearchgate.net | Data not available |

| N,N''-bis[2-(propan-2-yl)phenyl]guanidine | BPPG | Prioritized as a compound of concern. nih.govacs.orgresearchgate.netresearchgate.net | Data not available |

Ecotoxicity and Health Risk Assessment Methodologies

The assessment of ecotoxicity and health risks associated with emerging contaminants like this compound-related compounds is a critical but challenging field. There is a significant lack of environmental and toxicological information for many of these substances, including DPCG. nih.govacs.orgresearchgate.netacs.orgresearchgate.net

Ecotoxicity

Ecotoxicology studies aim to understand the adverse effects of chemical substances on ecosystems. For many of the guanidine-based compounds found in tire rubber, comprehensive ecotoxicological data is not yet available. The research focus has often been on more widely detected compounds like 6PPD-quinone, a transformation product of the tire antioxidant 6PPD, which has been shown to be highly toxic to certain aquatic species. researchgate.net The concern is that other, less-studied transformation products from related parent compounds could also pose significant risks to environmental organisms. diva-portal.org

Health Risk Assessment Methodologies

A human health risk assessment (HRA) is a systematic process used to estimate the risk to a human population from exposure to a substance. health.wa.gov.au This process involves several key steps:

Hazard Identification : This step seeks to determine if exposure to a substance can cause adverse health effects. epa.gov For many novel industrial compounds, this involves a review of existing toxicological studies, which may be limited.

Dose-Response Assessment : This step quantifies the relationship between the dose of a substance and the incidence of adverse health effects in an exposed population.

Exposure Assessment : This involves estimating the magnitude, frequency, and duration of human exposure to the chemical. epa.gov For compounds like DPCG found in road dust, exposure could occur through inhalation of dust particles or ingestion.

Risk Characterization : This final step integrates the information from the previous steps to estimate the probability of adverse health effects occurring in a population under specific exposure scenarios. health.wa.gov.au

Given the scarcity of specific toxicological data for many this compound-related compounds, risk assessment often relies on methodologies such as "read-across." This approach uses data from structurally similar and well-studied compounds to predict the toxicity of a substance with limited data. diva-portal.org However, it is crucial to acknowledge that even small changes in chemical structure can alter a compound's physicochemical properties and, consequently, its environmental fate and toxicity. diva-portal.org

The following table outlines the general framework for conducting a health risk assessment for an environmental contaminant.

| Risk Assessment Step | Objective | Key Considerations |

| Hazard Identification | To identify the potential adverse health effects of a substance. epa.gov | Review of toxicological and epidemiological literature; in vitro and in vivo studies. |

| Dose-Response Assessment | To determine the relationship between the amount of exposure and the likelihood of health effects. | Establishing a "safe" level of exposure (e.g., Reference Dose or Tolerable Daily Intake). |

| Exposure Assessment | To quantify human exposure to the substance. epa.gov | Identifying exposure pathways (inhalation, ingestion, dermal contact); measuring environmental concentrations. epa.gov |

| Risk Characterization | To integrate data to estimate the risk to the population. | Comparison of estimated exposure levels to safe levels; communication of uncertainty. health.wa.gov.au |

The lack of comprehensive data for many this compound-related compounds highlights the need for future research to fill these knowledge gaps and enable more accurate risk assessments. nih.govacs.org

Computational Chemistry and Theoretical Modeling of Cyclohexylguanidine

Quantum Chemical Calculations (DFT, M06-2X)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the electronic properties of molecules like cyclohexylguanidine. pitt.edu The M06-2X functional, a high-nonlocality hybrid meta-GGA functional, is particularly well-suited for non-metallic systems and is noted for its accuracy in calculating main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.netgoogle.com

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. DFT calculations using the M06-2X functional can provide a detailed picture of the electron distribution within this compound. researchgate.netrsc.org Key parameters derived from these calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the guanidinium (B1211019) group, with its delocalized π-system and nitrogen lone pairs, is expected to significantly influence the HOMO, making it the likely site for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

This table illustrates the type of data obtained from DFT calculations for the characterization of this compound's electronic structure. The values are hypothetical examples based on typical results for similar organic molecules.

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (e.g., in reactions with electrophiles). |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability (e.g., in reactions with nucleophiles). |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | N1: -0.8, C(guanidinium): +0.7, N2/N3: -0.9 | Predicts the most electrophilic and nucleophilic sites within the molecule. |

Note: These values are for illustrative purposes.

The electronic structure information derived from these calculations allows for the prediction of reactivity. mdpi.com For instance, the regions of negative electrostatic potential, primarily around the nitrogen atoms of the guanidine (B92328) group, are predicted to be the sites for protonation and interaction with electrophiles. Conversely, the carbon atom of the guanidinium group, bearing a partial positive charge, is a potential site for nucleophilic attack. nih.gov

DFT calculations are powerful tools for elucidating the pathways of chemical reactions. nih.govmdpi.com By mapping the potential energy surface (PES), researchers can identify the minimum energy paths from reactants to products, which includes locating and characterizing transient species such as intermediates and transition states. fossee.in A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. numberanalytics.com

For this compound, this methodology could be applied to study various reactions, such as its synthesis, protonation/deprotonation equilibria, or its role as a catalyst. The M06-2X functional is well-suited for accurately calculating activation energies. researchgate.net The process involves:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized.

Transition State Search: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the exact transition state structure.

Frequency Calculation: A frequency analysis is performed to verify the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. fossee.innumberanalytics.com

Electronic Structure Characterization and Reactivity Prediction

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long-timescale phenomena. pitt.edumolbnl.it Molecular modeling and simulation techniques, which often use classical mechanics (force fields), are employed to study the conformational dynamics of this compound and its interactions with biological macromolecules. nih.govverisimlife.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. openaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.gov For this compound, docking studies could explore its potential interactions with biological targets like enzymes or receptors. researchgate.net

The process involves:

Preparation: 3D structures of the ligand (this compound) and the target protein are prepared.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring: Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are typically based on terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. researchgate.neteuropeanreview.org

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

This table presents a hypothetical output from a molecular docking study, illustrating how the binding of this compound to a protein active site would be evaluated.

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | An estimate of the free energy of binding. More negative values indicate stronger binding. |

| Hydrogen Bonds | 3 | Formed between the guanidinium group of this compound and amino acid residues (e.g., Asp, Glu, Gln) in the binding pocket. |

| Hydrophobic Interactions | 2 | Involving the cyclohexyl ring of the ligand and nonpolar residues (e.g., Val, Leu, Ile) of the target. |

| Key Interacting Residues | Asp145, Gln85, Val30 | Specific amino acids in the target's active site that form critical interactions with the ligand. |

Note: These values and interactions are illustrative.

The results of a docking study can reveal whether this compound fits well into a target's binding site and can identify the key intermolecular interactions that stabilize the complex.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms over time. verisimlife.commdpi.com This technique is used to study the conformational flexibility of this compound and to assess the stability of its binding pose in a protein-ligand complex obtained from docking. nih.govinflibnet.ac.inchemrxiv.org

For conformational analysis, an MD simulation of isolated this compound in a solvent (e.g., water) can reveal the preferred conformations of the cyclohexyl ring (e.g., chair, boat) and the rotational freedom around the C-N bond connecting the ring to the guanidine group.

When applied to a protein-ligand complex, an MD simulation can test the stability of the docked pose. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, low RMSD for the ligand suggests a stable binding mode. unair.ac.id

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or ligand atoms highlights flexible regions of the system.

Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified in the docking pose can be monitored throughout the simulation. inflibnet.ac.in

A stable binding pose in an MD simulation, characterized by low RMSD and persistent key interactions, provides higher confidence in the predicted binding mode than docking alone. nih.gov

Biocoordination modeling focuses on the interaction of compounds with metal ions, which are often present in the active sites of metalloenzymes. The guanidine moiety is known to coordinate with metal ions. Computational modeling can be used to study the structure, stability, and electronic properties of potential metal complexes of this compound. sphinxsai.comresearchgate.net

Using DFT methods (similar to those in section 6.1), one can model the coordination of this compound to biologically relevant metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺). These calculations can predict:

The preferred coordination geometry (e.g., tetrahedral, octahedral).

The bond lengths and angles between the metal ion and the coordinating nitrogen atoms of the guanidine group.

The binding energy of the ligand to the metal ion.

The effect of metal coordination on the electronic structure and reactivity of the this compound ligand.

Such studies are crucial for understanding the potential role of this compound in metalloenzyme inhibition or in other biological contexts involving metal ions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Applications in Computer-Aided Drug Design (CADD)

Computer-aided drug design (CADD) leverages computational methods to streamline the discovery and development of new drugs. acs.org These techniques can significantly reduce the time and cost associated with identifying and optimizing lead compounds. biosolveit.de this compound has emerged as a valuable moiety in CADD due to its unique structural and physicochemical properties, which allow it to participate in key binding interactions with various biological targets.

Virtual screening and lead optimization are two of the most powerful applications of CADD in drug discovery. pelagobio.comu-strasbg.fr Virtual screening involves the computational screening of large libraries of compounds to identify potential hits that are predicted to bind to a specific biological target. schrodinger.comresearchgate.net Lead optimization then involves the iterative modification of these initial hits to improve their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Virtual Screening

In the context of virtual screening, the this compound moiety can be used as a key pharmacophoric feature to search for compounds with the potential to bind to targets that have a corresponding recognition site, often a negatively charged pocket. nih.govplos.org Pharmacophore models can be developed based on known active ligands or the structure of the target's active site. nih.gov These models define the essential three-dimensional arrangement of chemical features required for biological activity. plos.org

Databases containing millions of chemical compounds can be screened against such a pharmacophore model to identify molecules that possess a this compound or a bioisosteric equivalent in the correct spatial orientation. dp.tech Hits from this initial screening are then typically subjected to molecular docking studies to predict their binding mode and estimate their binding affinity to the target protein. researchgate.net The docking scores, along with other predicted properties, help in prioritizing compounds for experimental testing. nih.gov

Below is an illustrative data table that might be generated during a virtual screening campaign targeting a hypothetical protein kinase, where compounds containing a this compound scaffold are identified.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Predicted Interactions |

| ZINC12345 | -9.8 | Salt bridge with Asp184; H-bonds with backbone carbonyls; Hydrophobic interactions with Leu83, Val91 | |

| ZINC67890 | -9.5 | Salt bridge with Asp184; H-bond with Glu121; Hydrophobic interactions with Phe167 | |

| ZINC24680 | -9.2 | Salt bridge with Asp184; Cation-π interaction with Tyr169; H-bond with Ser125 |

This table is a representative example and does not reflect actual data for the specified compounds.

Lead Optimization

Once initial hits are identified, lead optimization aims to enhance their therapeutic potential. pelagobio.com For this compound-containing compounds, this process often involves systematically modifying the structure to improve its structure-activity relationship (SAR). For instance, the cyclohexyl ring can be substituted with various functional groups to probe for additional interactions with the target protein. Modifications can also be made to the linker connecting the this compound moiety to other parts of the molecule to optimize its orientation in the binding site.

Computational methods such as quantitative structure-activity relationship (QSAR) modeling are valuable in this phase. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dp.tech These models can then be used to predict the activity of newly designed analogs, thereby guiding the synthetic efforts towards more potent compounds.

A study on quinazoline-based inhibitors for cyclooxygenase-1 (COX-1) demonstrated the impact of structural modifications on inhibitory activity. While the final derivatives with an amine moiety showed micromolar activity, key intermediates with different substitutions exhibited IC50 values in the nanomolar range, highlighting the delicate nature of SAR. acs.org In another example, the replacement of an arginine moiety with a this compound derivative in peptidomimetic inhibitors was shown to potently inhibit urokinase-type plasminogen activator (uPA), demonstrating its utility in achieving selectivity. researchgate.net

The following interactive data table illustrates a hypothetical lead optimization study for a series of this compound derivatives targeting a protease.

| Compound | R1-Substitution | R2-Substitution | Docking Score (kcal/mol) | IC₅₀ (nM) |

| Lead-1 | H | H | -8.5 | 500 |

| Analog-1a | 4-OH | H | -9.1 | 150 |

| Analog-1b | H | 3-Cl-Phenyl | -9.5 | 50 |

| Analog-1c | 4-OH | 3-Cl-Phenyl | -10.2 | 10 |

This table is a representative example and does not reflect actual data for the specified compounds.

Through such iterative cycles of computational modeling and experimental validation, the properties of a lead compound can be fine-tuned to produce a drug candidate with the desired efficacy and safety profile.

Advanced Analytical Methodologies for Cyclohexylguanidine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of cyclohexylguanidine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. careerendeavour.com By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra reveal the connectivity and chemical environment of each hydrogen and carbon atom, respectively.

Research Findings:

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl ring and the amine (N-H) protons of the guanidine (B92328) group. The cyclohexyl protons would appear as a series of multiplets in the aliphatic region of the spectrum. The chemical shifts and splitting patterns of these signals are influenced by their axial or equatorial positions and their proximity to the guanidinium (B1211019) group. The N-H protons would typically appear as broader signals, and their chemical shift can be sensitive to the solvent, concentration, and temperature.

The ¹³C-NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. careerendeavour.com The spectrum for this compound would feature signals for the carbons of the cyclohexyl ring and a distinct, downfield signal for the central carbon of the guanidinium group (C=N) due to its electron-deficient nature.

The data obtained from these NMR experiments are crucial for confirming the molecular structure of synthesized this compound.

| ¹H-NMR Predicted Signals for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl Protons (CH, CH₂) | 1.0 - 2.0 (complex multiplets) |

| Guanidine Protons (NH, NH₂) | Variable, broad signals |

| ¹³C-NMR Predicted Signals for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl Carbons (CH, CH₂) | 25 - 60 |

| Guanidinium Carbon (C=N) | ~155 - 165 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile compounds like this compound, as it typically generates intact molecular ions with minimal fragmentation. metwarebio.commtoz-biolabs.com High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. metwarebio.comresearchgate.net

Research Findings:

In ESI-MS analysis, this compound is expected to be detected primarily as a protonated molecular ion, [M+H]⁺. The observation of this ion confirms the molecular weight of the compound. HR-MS analysis would provide a highly precise mass for this [M+H]⁺ ion. This experimental mass can be compared to the theoretical mass calculated from the molecular formula (C₇H₁₅N₃), allowing for unambiguous confirmation of the elemental composition.

| High-Resolution Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₇H₁₅N₃ |

| Theoretical Exact Mass (Monoisotopic) | 141.1266 g/mol |

| Expected Ion (ESI-MS, positive mode) | [M+H]⁺ |

| Expected m/z (HR-MS) | 142.1339 |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. upi.edu The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies. researchgate.net

Research Findings:

The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. These include N-H stretching vibrations from the amine groups, C-H stretching from the cyclohexyl ring, and a strong absorption corresponding to the C=N double bond stretch of the guanidinium core. The presence and position of these bands are instrumental in verifying the compound's identity.

| Characteristic FTIR Absorption Bands for this compound | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Guanidine) | 3100 - 3400 (broad) |

| C-H Stretch (Cyclohexyl) | 2850 - 2950 |

| C=N Stretch (Guanidine) | 1600 - 1680 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (ESI-MS, HR-MS)

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, providing definitive information on atomic arrangement and crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline molecule. uhu-ciqso.esuni-ulm.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. carleton.eduwarwick.ac.uk

Research Findings:

| Data Obtained from SC-XRD Analysis | |

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Exact measurements of intramolecular distances and angles. |

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to characterize the crystalline nature of a bulk or powdered sample. carleton.edu It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline phase based on the positions (2θ angles) and intensities of the diffraction peaks. xrpd.euamericanpharmaceuticalreview.com The technique is essential for phase identification, determining sample purity, and analyzing polymorphism. malvernpanalytical.comusp.org

Research Findings:

An XRPD analysis of a bulk sample of this compound would be used to confirm its crystalline form and assess its phase purity. The resulting diffractogram, a plot of intensity versus 2θ, is unique to the specific crystal structure of the compound. This pattern can be used as a reference for quality control to ensure batch-to-batch consistency. It is also the primary tool for identifying different crystalline forms (polymorphs) of this compound, should they exist, as each polymorph would produce a distinct XRPD pattern.

| Illustrative XRPD Data for a Crystalline Solid | |

| Diffraction Peak Position (2θ) | d-spacing (Å) |

| 10.5 | 8.42 |

| 15.2 | 5.82 |

| 21.1 | 4.21 |

| 23.8 | 3.74 |

| 27.5 | 3.24 |

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Chromatographic Separations (e.g., for Purity Assessment and Mixture Analysis)

Chromatographic techniques are fundamental in the analytical chemistry of this compound, providing robust methods for its separation, identification, and quantification. nih.gov These methods are crucial for assessing the purity of synthesized this compound and for analyzing its presence in complex mixtures. solubilityofthings.com The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. du.edu.eg Due to the distinct physicochemical properties of this compound—notably its high basicity and polarity—specific chromatographic approaches are required for effective analysis. sielc.comhelixchrom.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are principal techniques employed for this purpose. filab.fr

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and polar compounds like this compound. globalresearchonline.net It separates components of a mixture based on their interactions with the stationary phase packed in a column. arlok.com The strong basic nature of the guanidinium group (pKa ≈ 12.5) means that this compound is typically protonated and carries a positive charge in most analytical conditions, which heavily influences the choice of separation mode. sielc.comgyanvihar.org

Modes of Separation:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. tricliniclabs.com Given that this compound is cationic, cation-exchange chromatography is a highly effective method. The positively charged cyclohexylguanidinium ions reversibly bind to a negatively charged stationary phase. Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase. du.edu.eg

Mixed-Mode Chromatography (MMC): This approach utilizes a stationary phase with dual retention mechanisms, such as reversed-phase and ion-exchange properties. sielc.com For this compound, which has a hydrophobic cyclohexyl ring and a strongly basic guanidine group, MMC can provide excellent separation. A column like Primesep 100 allows for retention based on both cation-exchange and hydrophobic interactions. sielc.com

Reversed-Phase HPLC (RP-HPLC): While challenging due to the high polarity of guanidines, RP-HPLC can be used. This method separates molecules based on their hydrophobicity. To retain and resolve highly polar compounds like this compound on a nonpolar stationary phase (e.g., C18), mobile phase modifiers such as ion-pairing agents are often necessary. The choice of pH is also critical to control the ionization state and achieve symmetrical peaks. globalresearchonline.netgyanvihar.org

Detection Methods:

UV-Visible Detection: Guanidine itself has a weak UV chromophore, with absorbance typically monitored at low wavelengths around 200-215 nm. sielc.com